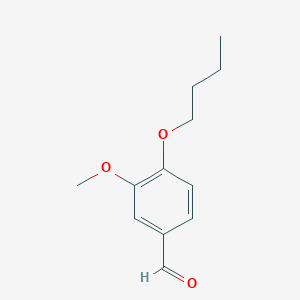

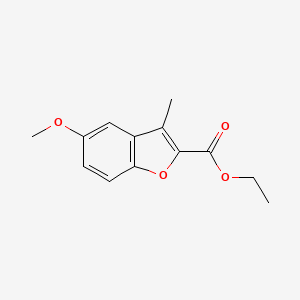

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

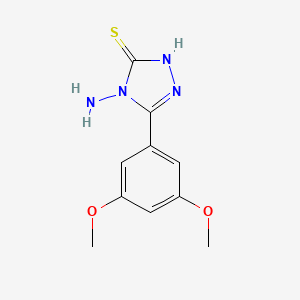

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (EMBC) is an organic compound that is a derivative of benzofuran, an aromatic heterocyclic compound. It is commonly used in scientific research and has a wide range of applications.

Scientific Research Applications

Synthesis and Biological Activities

- Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is used in the synthesis of new benzofuran derivatives, which have shown potential in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Antimicrobial Activity

- Derivatives of this compound, specifically halogen and aminoalkyl derivatives, have been tested for antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts, indicating its potential in antimicrobial applications (Krawiecka et al., 2012).

Chemical Synthesis

- It plays a role in the synthesis of complex chemical structures, such as methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These compounds have been synthesized through a facile and inexpensive method, demonstrating the compound's utility in organic synthesis (Gao et al., 2011).

Renewable PET Production

- In the context of renewable polyethylene terephthalate (PET) production, this compound has been involved in Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves, signifying its relevance in sustainable materials science (Pacheco et al., 2015).

Isomerization Studies

- Studies on ethyl 5-phenylazo-benzofuran-2-carboxylate, a related compound, have revealed insights into cis/trans isomerization, contributing to the understanding of photochemical reactions in organic compounds (Yong-jia, 2010).

Future Directions

Benzofuran derivatives, including “Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate”, have a wide range of biological and pharmacological applications . Therefore, they are of considerable interest in the field of drug discovery and development. Future research may focus on exploring their potential uses and improving their synthesis methods.

Mechanism of Action

Target of Action

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that is part of the benzofuran family Some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .

Mode of Action

Benzofuran derivatives are known to exhibit a wide range of biological and pharmacological activities . They may interact with their targets, leading to changes at the molecular and cellular levels.

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 234254 , which is within the optimal range for drug-like molecules, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells , suggesting that this compound may have similar effects.

Properties

IUPAC Name |

ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)10-7-9(15-3)5-6-11(10)17-12/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAETWRKPSJXAJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368002 |

Source

|

| Record name | Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-50-7 |

Source

|

| Record name | Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)